1-(Azocan-2-yl)propan-2-one
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Overview
Description
1-(Azocan-2-yl)propan-2-one is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is characterized by the presence of an azocane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azocan-2-yl)propan-2-one typically involves the reaction of azocane with propanone under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of azocane to propanone . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Azocan-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azocane ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azocane derivatives.
Scientific Research Applications
1-(Azocan-2-yl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azocan-2-yl)propan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1-Tosylpyrrolidin-2-yl)propan-2-one: A similar compound with a pyrrolidine ring instead of an azocane ring.
2,5-Diphenyl-1,3-oxazoline: Another heterocyclic compound with different biological activities.
Uniqueness
1-(Azocan-2-yl)propan-2-one is unique due to its seven-membered azocane ring, which imparts distinct chemical and biological properties compared to other heterocyclic compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(azocan-2-yl)propan-2-one |
InChI |
InChI=1S/C10H19NO/c1-9(12)8-10-6-4-2-3-5-7-11-10/h10-11H,2-8H2,1H3 |
InChI Key |
OYVCBSDAYCUBPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCCCCN1 |
Origin of Product |
United States |
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